molecular formula C8H10BrNO2 B8721305 (5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol

(5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol

Cat. No.: B8721305
M. Wt: 232.07 g/mol
InChI Key: GUDUFFNMWWARFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol

InChI

InChI=1S/C8H10BrNO2/c1-5-7(4-11)10-3-6(9)8(5)12-2/h3,11H,4H2,1-2H3

InChI Key

GUDUFFNMWWARFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1CO)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-4-methoxy-2,3-dimethylpyridine 1-oxide (4.91 g) was dissolved in dichloromethane (60 ml), and trifluoroacetic anhydride (20 ml) was then added to the solution at room temperature. The resulting mixture was stirred overnight. Thereafter, the reaction solution was concentrated, and the concentrated solution was then dissolved in methanol (50 ml). The resulting mixture was stirred at 50° C. for 1 hour. The reaction solution was concentrated. The residue was dissolved in dichloromethane, and was then washed with a saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, and the filtrate was then concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), so as to obtain the title compound (3.43 g) as a solid.
Name
5-Bromo-4-methoxy-2,3-dimethylpyridine 1-oxide
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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